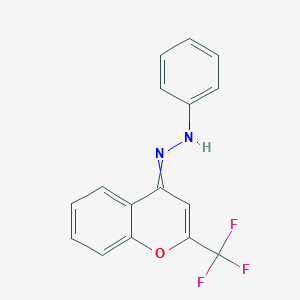
2-TRIFLUOROmethyl-4H-CHROMENE-4-ONE N-PHENYLHYDRAZONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-TRIFLUOROmethyl-4H-CHROMENE-4-ONE N-PHENYLHYDRAZONE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a chromene core, with a phenylhydrazone moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-TRIFLUOROmethyl-4H-CHROMENE-4-ONE N-PHENYLHYDRAZONE typically involves the cyclization of o-isopropenylphenols with trifluoroacetic anhydride. This reaction proceeds via sequential trifluoroacetylation and double carbonyl–ene reaction followed by elimination reaction . The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for further applications.
Análisis De Reacciones Químicas
Types of Reactions
2-TRIFLUOROmethyl-4H-CHROMENE-4-ONE N-PHENYLHYDRAZONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the trifluoromethyl group and the chromene core, which provide multiple reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Aplicaciones Científicas De Investigación
2-TRIFLUOROmethyl-4H-CHROMENE-4-ONE N-PHENYLHYDRAZONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes, benefiting from its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-TRIFLUOROmethyl-4H-CHROMENE-4-ONE N-PHENYLHYDRAZONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The chromene core may also contribute to the compound’s biological activity by facilitating interactions with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 2-TRIFLUOROmethyl-4H-CHROMENE-4-ONE
- 2-TRIFLUOROmethyl-4H-THIOCHROMENE-4-ONE
- 2-TRIFLUOROmethyl-4H-CHROMENE-4-THIONE
Uniqueness
Compared to similar compounds, 2-TRIFLUOROmethyl-4H-CHROMENE-4-ONE N-PHENYLHYDRAZONE stands out due to the presence of the phenylhydrazone moiety, which imparts additional chemical stability and reactivity. This unique structural feature enhances its potential for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Propiedades
Fórmula molecular |
C16H11F3N2O |
|---|---|
Peso molecular |
304.27 g/mol |
Nombre IUPAC |
N-[[2-(trifluoromethyl)chromen-4-ylidene]amino]aniline |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)15-10-13(12-8-4-5-9-14(12)22-15)21-20-11-6-2-1-3-7-11/h1-10,20H |
Clave InChI |
FEVLZLGVEGNAHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NN=C2C=C(OC3=CC=CC=C32)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


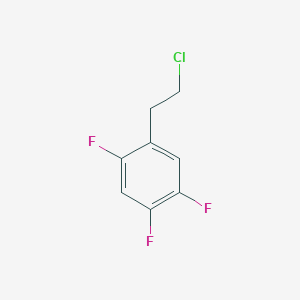
![N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12445388.png)
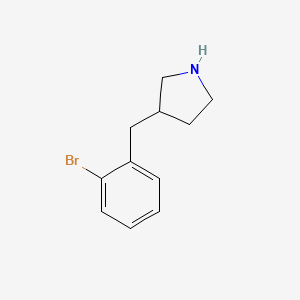
![N-[(4-chlorophenyl)methyl]adamantane-1-carboxamide](/img/structure/B12445397.png)
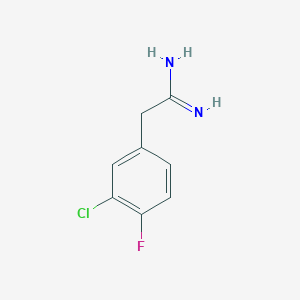
![(2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium](/img/structure/B12445408.png)
![1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone](/img/structure/B12445415.png)
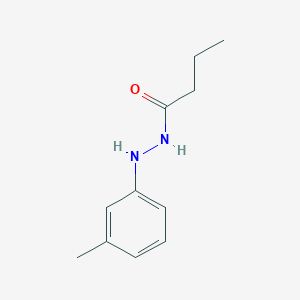

![2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B12445435.png)

![N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445447.png)
![[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12445455.png)
![2-methyl-N-[4-({2-[(3-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B12445476.png)
